8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C18H22N6O2 and a molecular weight of 354.415 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Hydrazino Group: The hydrazino group is introduced via a hydrazination reaction, where hydrazine or its derivatives react with the purine core.
Alkylation and Arylation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
3-methyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydrazino group is known to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 3-methyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific structural features, such as the hydrazino group and the phenylethyl substituent, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H22N6O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H22N6O2/c1-4-12(2)21-22-17-19-15-14(16(25)20-18(26)23(15)3)24(17)11-10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3,(H,19,22)(H,20,25,26)/b21-12+ |
InChI Key |
BGTBWWSYVHHJNU-CIAFOILYSA-N |
Isomeric SMILES |
CC/C(=N/NC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)/C |
Canonical SMILES |
CCC(=NNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)C |
Origin of Product |
United States |
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